3,4,5-Trimethoxyphenylglyoxal hydrate

Vue d'ensemble

Description

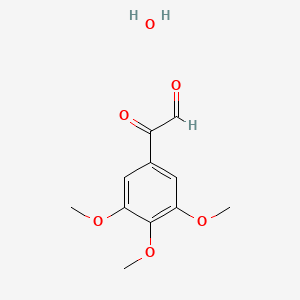

3,4,5-Trimethoxyphenylglyoxal hydrate: is a chemical compound with the molecular formula C11H12O5·H2O and a molecular weight of 242.23 g/mol . It is also known by its IUPAC name, oxo (3,4,5-trimethoxyphenyl)acetaldehyde hydrate . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring and a glyoxal moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions . The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form the corresponding glyoxal derivative. The reaction conditions often include the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of acidic or basic media .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Reactions with Amines

3,4,5-Trimethoxyphenylglyoxal hydrate can react with amines to form a variety of products. For example, it reacts with morpholine, a secondary amine, to form trimetozine, an amide . It also reacts with aminoguanidines in glacial acetic acid to yield 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides .

Reaction with Morpholine

3,4,5-Trimethoxybenzoyl chloride reacts with morpholine (a secondary amine) to form trimetozine which is an amide. The mechanism involves three steps:

-

Step 1: Nucleophilic Attack by Amines

-

Step 2: Leaving Group Removal

-

Step 3: Deprotonation or Proton Removal

Reactions with Hydrazinecarbothioamide

This compound can be used in the synthesis of heterocycles containing a hydrazinecarbothioamide group .

Role in Tubulin Polymerization

Research indicates the significance of the 3,4,5-trimethoxy substituents on the C ring in tubulin polymerization. Substituting the 3,4,5-trimethoxy moiety on the C ring generally results in reduced activity. The presence of the 3,4,5-trimethoxy group is crucial for the compound's activity .

Aqueous-Phase Chemistry with Glyoxal

Glyoxal can undergo reactions in the aqueous phase with multifunctional reduced nitrogen compounds, which are influenced by pH. Formic acid is a byproduct of these reactions, leading to a decrease in pH .

Preparation of 3,4,5-Trimethoxyphenol

This compound is not directly involved in the preparation of 3,4,5-trimethoxyphenol, but 3,4,5-trimethoxybenzoic acid is used as a starting material . The method involves halogenation, ammonolysis, and Hoffman rearrangement .

Hydration Reaction

Hydration is a chemical reaction where a substance combines with water. In organic chemistry, this involves adding water to an unsaturated substrate, typically an alkene . Although not a direct reaction of this compound, understanding hydration reactions provides context regarding reactions involving the addition of water .

The general chemical equation for the hydration of alkenes is:

Base-Catalyzed Reactions of Glyoxal

Glyoxal undergoes base-catalyzed additions with formamide and methane sulphonamide, resulting in 1,4-diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-tetrahydroxypiperazines, respectively .

Applications De Recherche Scientifique

Organic Synthesis

TMPG serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating complex molecules and natural products. The methoxy groups on the phenyl ring facilitate specific transformations, allowing for the synthesis of diverse derivatives .

Research indicates that TMPG exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that compounds with similar structures can interact with biological molecules, leading to modifications that may inhibit cancer cell growth or microbial activity .

Case Study: Anticancer Properties

In a study examining the cytotoxic effects of TMPG on cancer cell lines, it was found to induce apoptosis in specific types of cancer cells through the activation of caspase pathways. This suggests a mechanism by which TMPG could serve as a lead compound for developing new anticancer therapies .

Medical Applications

The unique structure of TMPG has prompted investigations into its potential as a therapeutic agent. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modify protein function, which could be harnessed for drug development targeting specific diseases .

Potential Therapeutic Uses:

- Antimicrobial agents: TMPG's structural properties may allow it to disrupt bacterial cell membranes or inhibit essential enzymes.

- Cancer therapeutics: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Industrial Applications

In industrial settings, TMPG can be utilized in the development of new materials and chemical processes. Its reactivity makes it suitable for applications in polymer chemistry and materials science, where it can contribute to the design of novel polymers with specific properties .

Mécanisme D'action

The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity . For example, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90) , which are involved in cell division and stress response, respectively . These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .

Comparaison Avec Des Composés Similaires

- 3,4-Dimethoxyphenylglyoxal hydrate

- 3,5-Dimethoxyphenylglyoxal hydrate

- 3,4,5-Trimethoxybenzaldehyde

Comparison: 3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups . The additional methoxy group can enhance the compound’s ability to interact with molecular targets, potentially increasing its efficacy in various applications .

Activité Biologique

3,4,5-Trimethoxyphenylglyoxal hydrate is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄O₆, with a molecular weight of approximately 242.23 g/mol. The compound features three methoxy groups attached to a phenyl ring and a glyoxal moiety. It appears as a white to off-white solid and is soluble in organic solvents. Notably, it can cause skin and eye irritation upon contact.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , effectively scavenging free radicals. This suggests potential protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as a therapeutic agent against infections .

Anticancer Activity

This compound has garnered attention for its anticancer properties . In vitro studies demonstrate cytotoxic effects on several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound induces apoptosis in these cell lines by increasing caspase activity and altering mitochondrial membrane potential .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Apoptosis induction |

| HeLa | 34 | Apoptosis induction |

| MCF-7 | <100 | Apoptosis induction |

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The trimethoxyphenyl group enhances the compound's reactivity towards nucleophilic sites on proteins and enzymes. Notable targets include tubulin and heat shock protein 90 (Hsp90), both critical in cellular processes such as division and stress response.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Methoxyphenylglyoxal | One methoxy group | Less potent antioxidant activity |

| 2,4-Dimethoxyphenylglyoxal | Two methoxy groups | Different reactivity profile |

| 3,4-Dimethoxybenzaldehyde | Similar benzaldehyde structure | Lacks glyoxal moiety |

| 4-Hydroxyphenylglyoxal | Hydroxyl instead of methoxy groups | More hydrophilic and less stable |

The presence of three methoxy groups significantly enhances the compound's reactivity and biological activity compared to similar compounds with fewer methoxy substitutions .

Case Studies and Research Findings

- Cytotoxicity Studies : In a systematic study involving various derivatives of phenylglyoxal hydrates, several compounds demonstrated promising anticancer activity with IC50 values below 100 μM. The most active derivatives induced significant apoptotic changes in treated cells .

- Antioxidant Efficacy : A study assessing the antioxidant capacity of various phenolic compounds found that those with multiple methoxy groups exhibited superior radical scavenging abilities compared to their counterparts .

- Antimicrobial Testing : Preliminary tests showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

Propriétés

IUPAC Name |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXCGXWGPPAKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662983 | |

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150114-69-5 | |

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.